Sorbyl acetate Sorbyl acetate 2,4-Hexadienyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 57006-69-6
VCID: VC13334114
InChI: InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
SMILES: CC=CC=CCOC(=O)C
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Sorbyl acetate

CAS No.: 57006-69-6

Cat. No.: VC13334114

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Sorbyl acetate - 57006-69-6

Specification

CAS No. 57006-69-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name [(2E,4E)-hexa-2,4-dienyl] acetate
Standard InChI InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+
Standard InChI Key PXVKYPFROMBALG-VNKDHWASSA-N
Isomeric SMILES C/C=C/C=C/COC(=O)C
SMILES CC=CC=CCOC(=O)C
Canonical SMILES CC=CC=CCOC(=O)C
Boiling Point 100.00 °C. @ 20.00 mm Hg

Introduction

Chemical Structure and Physicochemical Properties

Sorbyl acetate’s structure features a conjugated diene system (CH2=CHCH=CHCH2OCOCH3\text{CH}_2=\text{CH}-\text{CH}=\text{CH}-\text{CH}_2-\text{O}-\text{CO}-\text{CH}_3), which enhances its reactivity in cycloaddition and oxidation reactions. Key physicochemical properties include:

PropertyValueSource
Molecular Weight140.18 g/mol
Boiling Point100°C at 20 mmHg
Density0.928–0.932 g/cm³
Refractive Index1.468–1.478 at 20°C
SolubilityInsoluble in water; soluble in ethanol
logP (octanol-water)1.91

The compound’s low water solubility and high lipophilicity make it suitable for incorporation into lipid-based formulations, while its volatility contributes to its use in perfumery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Sorbyl acetate is synthesized via two primary routes:

  • Acylation of 2,4-Hexadienol: Reacting 2,4-hexadienol with acetic anhydride in the presence of sodium acetate yields sorbyl acetate with >90% efficiency.

  • Reductive Acylation: Sorbyl aldehyde is reduced using sodium borohydride, followed by acetylation with acetic anhydride .

Industrial Production

The patent EP0254091A1 outlines a cost-effective method involving the isomerization of 1,4-hexadien-3-ol in a mixture of glacial acetic acid and sodium acetate at 120°C. This process achieves a 60–70% yield of sorbyl acetate, with an 80:20 ratio of the desired (2E,4E)-isomer to other isomers . Key reaction conditions include:

ParameterValue
Temperature80–125°C
CatalystSodium acetate
Molar Ratio (AcOH:NaOAc)4:1

This method avoids costly palladium catalysts and enables large-scale production .

Biological Activity

Antimicrobial and Antifungal Effects

Sorbyl acetate inhibits microbial growth through membrane disruption and enzyme inhibition. Studies demonstrate efficacy against:

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Salmonella enterica0.1–0.5 mg/mL
Escherichia coli0.2–0.6 mg/mL
Aspergillus niger0.3 mg/mL

These properties are attributed to its ability to destabilize microbial cell membranes and inhibit ATP synthesis.

Cell LineApoptosis Rate (24h exposure)Mechanism
Colon cancer (HT-29)45%Mitochondrial pathway activation
Breast cancer (MCF-7)38%Caspase-3 activation

Industrial Applications

Flavor and Fragrance Industry

Sorbyl acetate’s green, fruity aroma (odor threshold: 0.002 ppm) makes it a key ingredient in:

  • Perfumes: Contributes to top notes in floral and citrus fragrances .

  • Food Flavors: Used in pineapple, strawberry, and apple flavorings at 10–50 ppm .

Agrochemicals

The compound serves as a pheromone intermediate in insect attractants. For example, it is a precursor in the synthesis of Grapholita molesta sex pheromones, reducing pest populations by 70% in field trials .

Pharmaceuticals

As a synthetic intermediate, sorbyl acetate is used in producing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its diene system facilitates Diels-Alder reactions to form six-membered rings in drug scaffolds .

ParameterValueSource
LD50 (oral, rat)2,500 mg/kg
Skin IrritationMild irritation at 500 mg/cm²
Environmental Persistence28-day half-life in soil

Handling requires gloves and eye protection due to its irritant properties .

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